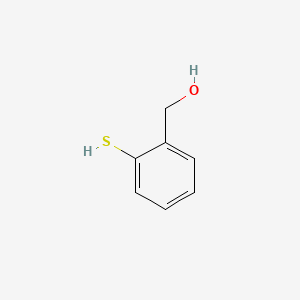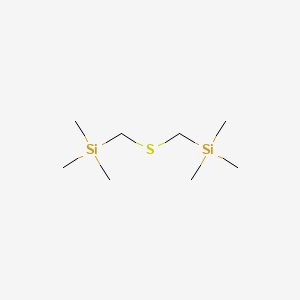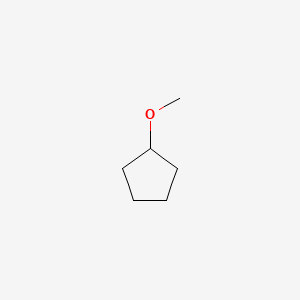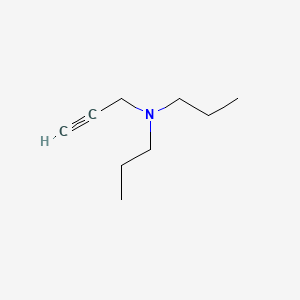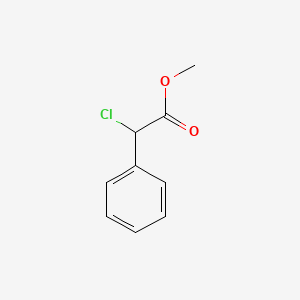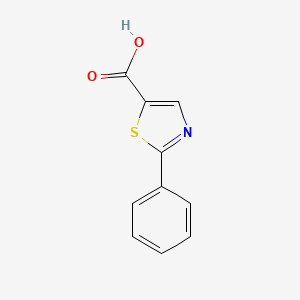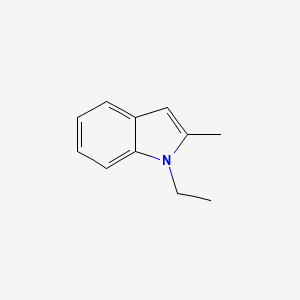
1-Etil-2-metil-1H-indol
Descripción general
Descripción
1-Ethyl-2-methylindole is a compound that may be used in the synthesis of heterocyclic indole compounds . It is a derivative of 2-substituted 1H-indole-3-carboxylate .
Synthesis Analysis
Ethyl 2-methylindole-3-carboxylate, a 2-substituted 1H-indole-3-carboxylate derivative, can be prepared by reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Another method involves the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .
Molecular Structure Analysis
The molecular formula of 1-Ethyl-2-methyl-1H-indole is C11H13N . The structure of this compound can also be viewed as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
1-Ethyl-2-methylindole may react with malondialdehyde (MDA) and 4-hydroxyalkenals to afford a stable chromophore with intense maximal absorbance at 586nm . It also reacts with nitrogen dioxide or with nitrous acid (NaNO2 -CH3COOH) in benzene .
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol, incluido el 1-Etil-2-metil-1H-indol, han mostrado potencial en aplicaciones antivirales . Por ejemplo, se han reportado derivados de 6-amino-4-alquil-sustituidos-1H-indol-2-carboxilato sustituidos como agentes antivirales .
Propiedades antiinflamatorias
Los derivados del indol poseen actividades antiinflamatorias . Esto los hace potencialmente útiles en el tratamiento de afecciones caracterizadas por inflamación.
Aplicaciones anticancerígenas
Los derivados del indol han mostrado promesa en el campo de la oncología . Se han utilizado en el desarrollo de posibles fármacos anticancerígenos .
Propiedades anti-VIH
Se ha encontrado que los derivados del indol poseen propiedades anti-VIH . Esto sugiere posibles aplicaciones en el tratamiento del VIH/SIDA.
Propiedades antioxidantes
Los derivados del indol han demostrado propiedades antioxidantes . Esto podría hacerlos útiles en la lucha contra el estrés oxidativo en el cuerpo.
Aplicaciones antimicrobianas
Los derivados del indol han mostrado propiedades antimicrobianas . Esto sugiere un posible uso en el tratamiento de diversas infecciones bacterianas y fúngicas.
Actividad antituberculosa
Se ha encontrado que los derivados del indol poseen actividades antituberculosas . Esto podría hacerlos útiles en el tratamiento de la tuberculosis.
Aplicaciones antidiabéticas
Los derivados del indol han mostrado potencial en el tratamiento de la diabetes . Esto sugiere que podrían utilizarse en el desarrollo de nuevos fármacos antidiabéticos.
En conclusión, this compound, al igual que otros derivados del indol, tiene una amplia gama de posibles aplicaciones en la investigación científica y la medicina. Sus diversas actividades biológicas lo convierten en un compuesto de interés para una mayor exploración y desarrollo .
Direcciones Futuras
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
Mecanismo De Acción
Target of Action
1-Ethyl-2-methyl-1H-indole, also known as 1-Ethyl-2-methylindole, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions of 1-Ethyl-2-methyl-1H-indole with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they may have significant molecular and cellular effects
Análisis Bioquímico
Biochemical Properties
1-Ethyl-2-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1-Ethyl-2-methyl-1H-indole, have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division . This interaction can lead to the inhibition of cancer cell proliferation. Additionally, 1-Ethyl-2-methyl-1H-indole may interact with cytochrome P450 enzymes, affecting drug metabolism and detoxification processes .
Cellular Effects
1-Ethyl-2-methyl-1H-indole influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of nuclear receptors, such as the aryl hydrocarbon receptor (AhR), which plays a role in regulating gene expression related to xenobiotic metabolism . This modulation can lead to changes in the expression of genes involved in detoxification and immune responses. Additionally, 1-Ethyl-2-methyl-1H-indole may impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 1-Ethyl-2-methyl-1H-indole involves several binding interactions with biomolecules. It can bind to and inhibit the activity of enzymes such as topoisomerase II, leading to the disruption of DNA replication and cell division . Furthermore, 1-Ethyl-2-methyl-1H-indole may act as an agonist or antagonist of nuclear receptors, influencing gene expression and cellular responses . These interactions can result in the inhibition of cancer cell growth and the modulation of immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-2-methyl-1H-indole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities compared to the parent compound. Additionally, long-term exposure to 1-Ethyl-2-methyl-1H-indole in in vitro or in vivo studies may result in adaptive cellular responses, such as changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 1-Ethyl-2-methyl-1H-indole vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anticancer or anti-inflammatory activities . At high doses, 1-Ethyl-2-methyl-1H-indole may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
1-Ethyl-2-methyl-1H-indole is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may be more or less active than the parent compound. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity .
Transport and Distribution
The transport and distribution of 1-Ethyl-2-methyl-1H-indole within cells and tissues are essential for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . For example, indole derivatives can be transported by organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), affecting their localization and accumulation within specific tissues . These interactions can influence the compound’s therapeutic efficacy and toxicity.
Subcellular Localization
1-Ethyl-2-methyl-1H-indole’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives can localize to the nucleus, where they interact with nuclear receptors and influence gene expression . Additionally, the compound may accumulate in the mitochondria, affecting cellular metabolism and energy production.
Propiedades
IUPAC Name |
1-ethyl-2-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-3-12-9(2)8-10-6-4-5-7-11(10)12/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOWAIVXKJWQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068261 | |
| Record name | 1H-Indole, 1-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40876-94-6 | |
| Record name | 1-Ethyl-2-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40876-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole, 1-ethyl-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040876946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 1-ethyl-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole, 1-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-2-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural features of 1-ethyl-2-methyl-1H-indole derivatives make them promising candidates for aromatase inhibition?
A1: The research highlights the importance of specific structural modifications to the 1-ethyl-2-methyl-1H-indole scaffold for potent aromatase inhibition []. The study demonstrates that introducing a (aryl)(azolyl)methyl group at the 3-position significantly enhances the inhibitory activity against the aromatase enzyme. Specifically, the researchers identified 3-[(4-fluorophenyl)(1H-imidazol-1-yl)methyl]-1-ethyl-2-methyl-1H-indole (28 g) as a highly potent inhibitor []. This suggests that the combination of the aryl, azole, and indole rings, along with their specific substituents, contributes to the molecule's binding affinity and selectivity for the aromatase enzyme. Further structure-activity relationship (SAR) studies are needed to fully elucidate the contribution of each structural element to the observed activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



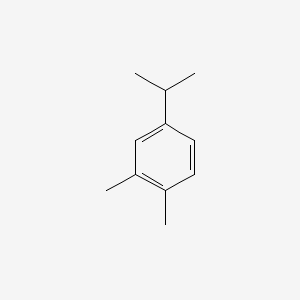
![3-Oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B1360265.png)
